Tert-butyl 7,7-dichloro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate
CAS No.: 2138112-98-6
Cat. No.: VC7347422
Molecular Formula: C10H15Cl2NO3
Molecular Weight: 268.13
* For research use only. Not for human or veterinary use.
![Tert-butyl 7,7-dichloro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate - 2138112-98-6](/images/structure/VC7347422.png)
Specification
CAS No. | 2138112-98-6 |
---|---|
Molecular Formula | C10H15Cl2NO3 |
Molecular Weight | 268.13 |
IUPAC Name | tert-butyl 7,7-dichloro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate |
Standard InChI | InChI=1S/C10H15Cl2NO3/c1-9(2,3)16-8(14)13-4-5-15-7-6(13)10(7,11)12/h6-7H,4-5H2,1-3H3 |
Standard InChI Key | JLWRJJDYEVBMPJ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCOC2C1C2(Cl)Cl |
Introduction
Structural Characteristics of Bicyclic Tert-Butyl Carboxylates
Bicyclo[4.1.0]heptane Framework
The bicyclo[4.1.0]heptane system consists of a seven-membered ring fused with a cyclopropane moiety, creating a norbornane-like architecture. In the target compound, this framework is modified by the inclusion of heteroatoms: an oxygen atom at position 2 (2-oxa) and a nitrogen atom at position 5 (5-aza). The 7,7-dichloro substitution introduces two chlorine atoms at the bridgehead carbon, likely influencing electronic and steric properties .
Comparative Analysis with Bicyclo[2.2.1]heptane Derivatives
The provided search results highlight several bicyclo[2.2.1]heptane derivatives, such as tert-butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (PubChem CID: 14117043) and tert-butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate (PubChem CID: 15240743) . These compounds share the tert-butyl carbamate (Boc) protecting group but differ in heteroatom placement and substituents.
The [4.1.0] system’s strained cyclopropane ring may enhance reactivity compared to the [2.2.1] analogs, while the dichloro substituents could modulate lipophilicity and electrophilicity .
Synthetic Routes and Functionalization
Boc Protection Strategies
The tert-butyl carbamate (Boc) group is a cornerstone in amine protection, as seen in analogs like tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate (PubChem CID: 18534910) . For the target compound, introducing the Boc group at the 5-aza position likely follows standard protocols, such as treating the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base .
Dichlorination at the Bridgehead
The 7,7-dichloro substitution may arise from electrophilic chlorination of a preformed bicyclo[4.1.0]heptane intermediate. Similar strategies are employed in bicyclo[2.2.1] systems, where bridgehead functionalization enhances metabolic stability and binding affinity . For example, the patent WO2009104155A1 discusses halogenation of azabicyclic cores to improve pharmacological profiles .
Physicochemical and Pharmacological Properties
Lipophilicity and Solubility
The dichloro substituents in the target compound are expected to increase lipophilicity (clogP ≈ 2.5–3.0) compared to non-halogenated analogs . This property could enhance membrane permeability but may reduce aqueous solubility, necessitating formulation strategies like salt formation or prodrug design.
Stereoelectronic Effects
The cyclopropane ring in the [4.1.0] system imposes significant angle strain, potentially increasing reactivity at adjacent positions. The 2-oxa and 5-aza heteroatoms create electron-deficient regions, which could participate in hydrogen bonding or serve as sites for further derivatization .
Challenges and Future Directions
Synthetic Accessibility
The strained [4.1.0] system poses synthetic challenges, particularly in achieving regioselective dichlorination. Advances in transition-metal catalysis, such as palladium-mediated C–H activation, could streamline access to this scaffold .
Toxicity Profiling
Halogenated compounds often face metabolic liabilities, including potential oxidative stress induction. Comparative studies with non-chlorinated analogs (e.g., PubChem CID: 14117043) are essential to deconvolute toxicity from therapeutic effects.
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